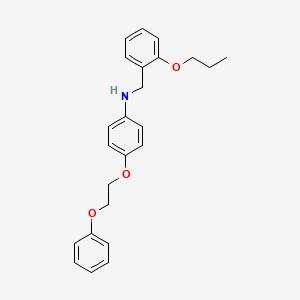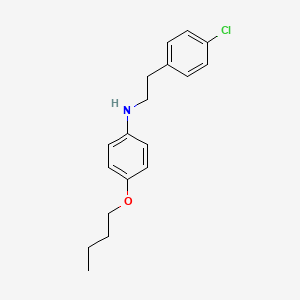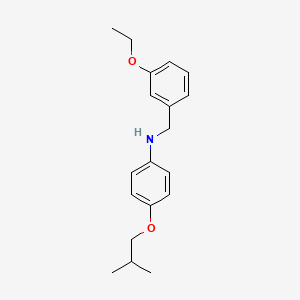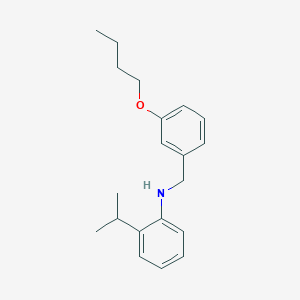![molecular formula C30H31NO2 B1385613 N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline CAS No. 1040686-93-8](/img/structure/B1385613.png)
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Pathways
Synthesis and Chemical Structures : Zhang et al. (2015) studied the synthesis of benzoxazine compounds, analyzing the reaction paths of phenol, aniline, and formaldehyde. This work provides insight into the chemical structures and possible intermediates in the synthesis of complex aniline derivatives, which could be relevant for understanding the synthesis of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (Chengxi Zhang et al., 2015).
Molecular Structure Analysis : Research by Trætteberg et al. (1978) on the molecular structure of N-benzylidene-aniline provides valuable data on the structural properties of similar aniline compounds, which could be extrapolated to understand the molecular conformation of this compound (M. Trætteberg et al., 1978).
Chemical Reactions and Properties
Chemical Reactivity and Synthesis : Nnamonu et al. (2013) explored the synthesis and cyclization of N-benzyl derivatives, demonstrating chemical reactivity that might be applicable to the synthesis of this compound. This research highlights the potential pathways and mechanisms involved in forming such complex aniline derivatives (L. Nnamonu et al., 2013).
Catalysis and Polymerization : Balcar et al. (2001) studied the polymerization of substituted anilines, which could provide insights into the potential applications of this compound in polymer and material science (H. Balcar et al., 2001).
Spectroscopic Analysis : Saravanan et al. (2014) conducted a spectroscopic investigation of aniline derivatives, offering essential data that could be relevant for the spectroscopic characterization of this compound (S. Saravanan et al., 2014).
Therapeutic and Biological Applications
Antibacterial and Antifungal Activities : Research by Reisner and Borick (1955) on anilines with similar structures indicates that compounds like this compound could have potential antibacterial and antifungal applications (D. Reisner & P. M. Borick, 1955).
Anti-tubercular Activity : Dighe et al. (2012) synthesized aniline derivatives and evaluated them for anti-tubercular activity. This suggests that this compound might also have potential in this field (P. Dighe et al., 2012).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. As this compound is used for proteomics research applications , it might interact with proteins in specific ways, but without specific research, it’s hard to provide a detailed mechanism of action.
Orientations Futures
Propriétés
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-32-29-19-17-28(18-20-29)31-24-27-15-7-8-16-30(27)33-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAPAPUQIMKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)


![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)